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Introduction

Lansoprazole, a widely prescribed proton pump inhibitor for acid-related gastric disorders,
undergoes metabolic transformation in the body to form several metabolites. Among these,
lansoprazole sulfide has emerged as a molecule of significant scientific interest due to its
distinct and potent biological activities that extend beyond the scope of its parent compound.
This technical guide provides an in-depth exploration of the biological activities of
lansoprazole sulfide, with a focus on its anti-tuberculous and anti-cancer properties. We will
delve into its mechanisms of action, present quantitative data on its efficacy, detail relevant
experimental protocols, and visualize the intricate signaling pathways it modulates.

Core Biological Activities

Lansoprazole sulfide exhibits at least two major, clinically relevant biological activities:

» Anti-tuberculous Activity: Lansoprazole itself is a prodrug that, upon entering host cells
infected with Mycobacterium tuberculosis, is reduced to its active sulfide metabolite.[1][2]
This metabolite is a potent inhibitor of the mycobacterial cytochrome bcl complex, a crucial
component of the electron transport chain, thereby disrupting ATP synthesis and leading to
bacterial growth inhibition.[1][2][3] This mechanism of action is specific to the mycobacterial
enzyme, sparing the analogous human mitochondrial complex and the gastric H+/K+-
ATPase.[1][2]
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e Anti-cancer Activity: In the context of oncology, a hydroxylated metabolite of lansoprazole
sulfide, 5-hydroxy lansoprazole sulfide (5HLS), has demonstrated significant anti-cancer
effects, particularly in triple-negative breast cancer.[4][5] This activity is attributed to the
inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis that is
often overexpressed in cancer cells.[4][6] By inhibiting FASN, SHLS disrupts lipid
metabolism, which is essential for tumor cell growth, proliferation, and survival, ultimately
leading to apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological
activities of lansoprazole sulfide and its parent compound.

Parameter Organism/Cell Line Value Reference(s)

M. tuberculosis
IC50 (intracellular, MRC-5 1.47 uyM [1]

cells)

M. tuberculosis

(intracellular,

IC50 2.2 uM [1]
RAW?264.7
macrophages)
M. tuberculosis (in

IC50 32.8 uM [1]

broth)

M. smegmatis
IC50 (supercomplex 0.5+£0.2uM [8]
activity)

Table 1: Anti-tuberculous Activity of Lansoprazole/Lansoprazole Sulfide.
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Parameter Cell Line Compound Value Reference(s)

MCF7 (breast

IC50 Lansoprazole 6.7+ 0.9 uM [9]
cancer)
MDA-MB-231
) ) Sulforaphane (for 19.35 uM to
IC50 (triple-negative ] [10]
comparison) 115.7 uM
breast cancer)
JIMT1 (HER2-
N ] Lower than
IC50 positive breast Paclitaxel [11]
MDA-MB-231
cancer)

Table 2: Anti-cancer Activity (FASN Inhibition and Cell Viability). Note: Specific IC50 values for
lansoprazole sulfide in triple-negative breast cancer cell lines were not explicitly found in the
search results; related data is provided for context.
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Route of
Parameter Administratio Dose Matrix Value Reference(s)
n
Intraperitonea
I
Cmax 15 mg/kg Plasma 7841.1 ng/mL  [12]
(Lansoprazol
e Sulfide)
Intraperitonea
I
Cmax 15 mg/kg Lung 9761.2 ng/mL  [12]
(Lansoprazol
e Sulfide)
5-6 times
Oral
Serum ((+)- greater than
Cmax (Lansoprazol 50 mg/kg [13]
) lansoprazole)  (-)-
e
lansoprazole
5-6 times
Oral
Serum ((+)- greater than
AUC (Lansoprazol 50 mg/kg [13]
) lansoprazole)  (-)-
e
lansoprazole
Oral Plasma
13-21
t1/2 (Lansoprazol 30 mg (Healthy [14]
hours
e) Volunteers)

Table 3: Pharmacokinetic Parameters of Lansoprazole and Lansoprazole Sulfide in Rats and

Humans.

Experimental Protocols

Resazurin Microtiter Assay (REMA) for M. tuberculosis
Susceptibility Testing

This protocol is adapted from standard methodologies for determining the minimum inhibitory

concentration (MIC) of compounds against M. tuberculosis.[15][16][17][18]
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Materials:

Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC
(oleic acid, albumin, dextrose, and catalase).

96-well microtiter plates.

Lansoprazole stock solution.

M. tuberculosis inoculum adjusted to a McFarland standard of 1.

Resazurin solution (0.01% w/v in sterile water).

Sterile 5% Tween-80 solution.

Procedure:

o Prepare serial twofold dilutions of lansoprazole in the 96-well plates using the supplemented
7H9 broth. Include drug-free control wells.

e Prepare the M. tuberculosis inoculum from a fresh culture on Léwenstein-Jensen medium,
suspend it in 7H9 broth to match a McFarland 1 standard, and then dilute it 1:20.

 Inoculate each well (except for sterility controls) with 100 pL of the diluted bacterial
suspension.

o Seal the plates in plastic bags and incubate at 37°C.

o After 7 days of incubation, add 30 pL of the resazurin solution to a drug-free control well.
Incubate for another 12-24 hours.

o If the well turns from blue to pink (indicating bacterial growth), add the resazurin solution to
all wells.

e The MIC is defined as the lowest drug concentration that prevents the color change from
blue to pink.

Fatty Acid Synthase (FASN) Activity Assay
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This protocol is based on the spectrophotometric measurement of NADPH oxidation.[19]

Materials:

Cell lysis buffer (e.g., 50 mM Tris-HCI, 150 mM NaCl, 1 mM EDTA, pH 7.5, with protease
inhibitors).

Reaction buffer (200 mM potassium phosphate buffer, pH 6.6, 1 mM DTT, 1 mM EDTA).
NADPH solution.

Acetyl-CoA solution.

Malonyl-CoA solution.

Cell lysate from cancer cells treated with lansoprazole sulfide or vehicle control.

Procedure:

Treat cancer cells with various concentrations of lansoprazole sulfide for a specified time.
Harvest and lyse the cells to obtain the cell lysate.

Set up the reaction mixture in a cuvette containing the reaction buffer, NADPH, acetyl-CoA,
and malonyl-CoA.

Measure the background NADPH oxidation at 340 nm for a few minutes.
Initiate the reaction by adding the cell lysate to the cuvette.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation
of NADPH.

Calculate the FASN activity as the rate of NADPH consumption (nmol/min/mg of protein).

Determine the inhibitory effect of lansoprazole sulfide by comparing the activity in treated
versus control lysates.
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H+/K+-ATPase Activity Assay

This assay measures the K+-stimulated ATPase activity in gastric microsomal vesicles.[20][21]
[22][23][24]

Materials:

Gastric microsomal vesicles prepared from hog or rabbit stomachs.

Assay buffer (e.g., 40 mM Tris-HCI, pH 7.4, 2 mM MgCI2).

ATP solution.

KCI solution.

Inorganic phosphate (Pi) determination reagent (e.g., malachite green-based reagent).

Lansoprazole sulfide solution.
Procedure:

e Pre-incubate the gastric microsomal vesicles with various concentrations of lansoprazole
sulfide in the assay buffer.

« Initiate the reaction by adding ATP.

e Perform the reaction in the presence and absence of KCl to determine the K+-stimulated
ATPase activity.

o After a defined incubation period at 37°C, stop the reaction (e.g., by adding trichloroacetic
acid).

o Measure the amount of inorganic phosphate released from ATP hydrolysis using a
colorimetric method.

o The H+/K+-ATPase activity is calculated as the difference between the ATPase activity in the
presence and absence of K+.
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o Determine the inhibitory effect of lansoprazole sulfide by comparing the K+-stimulated
ATPase activity in treated versus control samples.

Signaling Pathways and Mechanisms of Action
Metabolism of Lansoprazole to Lansoprazole Sulfide

The conversion of lansoprazole to its sulfide metabolite is a critical step for its anti-tuberculous
activity. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme
CYP3A4 in the liver.[25]

Lansoprazole Reduction

Lansoprazole Sulfide

Click to download full resolution via product page

Metabolism of Lansoprazole to Lansoprazole Sulfide.

Anti-tuberculous Mechanism of Action

Lansoprazole sulfide targets the QcrB subunit of the cytochrome bcl complex (Complex Il) in
the electron transport chain of M. tuberculosis. This binding event inhibits the oxidation of
menagquinol, disrupting the flow of electrons and the generation of the proton motive force
required for ATP synthesis.[1][3]
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Inhibition of Mycobacterial Respiration by Lansoprazole Sulfide.

Anti-cancer Mechanism of Action

The metabolite 5-hydroxy lansoprazole sulfide inhibits the enoyl reductase domain of FASN.
[4] This disrupts the synthesis of fatty acids, which are crucial for membrane formation, energy
storage, and signaling in cancer cells. The inhibition of FASN can lead to an accumulation of
reactive oxygen species (ROS) and induce apoptosis through various downstream pathways,
potentially involving the modulation of signaling molecules like AKT and ERK.[6][9][26][27][28]
[29][30][31]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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